molecular formula C13H18BrNO2 B6976233 4-Bromo-2-[[(5,5-dimethyloxolan-3-yl)amino]methyl]phenol

4-Bromo-2-[[(5,5-dimethyloxolan-3-yl)amino]methyl]phenol

Cat. No.: B6976233
M. Wt: 300.19 g/mol
InChI Key: JMVPIRNJUBGLEH-UHFFFAOYSA-N
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Description

4-Bromo-2-[[(5,5-dimethyloxolan-3-yl)amino]methyl]phenol is an organic compound that features a bromine atom, a phenol group, and a substituted oxolane ring

Properties

IUPAC Name

4-bromo-2-[[(5,5-dimethyloxolan-3-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-13(2)6-11(8-17-13)15-7-9-5-10(14)3-4-12(9)16/h3-5,11,15-16H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVPIRNJUBGLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)NCC2=C(C=CC(=C2)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[[(5,5-dimethyloxolan-3-yl)amino]methyl]phenol typically involves the following steps:

    Aminomethylation: The aminomethylation of the brominated phenol can be carried out using formaldehyde and a secondary amine, such as 5,5-dimethyloxolane-3-amine, under acidic or basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-[[(5,5-dimethyloxolan-3-yl)amino]methyl]phenol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: The corresponding de-brominated phenol.

    Substitution: Various substituted phenolic derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-[[(5,5-dimethyloxolan-3-yl)amino]methyl]phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[[(5,5-dimethyloxolan-3-yl)amino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenol group can participate in hydrogen bonding and hydrophobic interactions, while the oxolane ring can enhance the compound’s stability and solubility. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-[[(5,5-dimethyloxolan-3-yl)amino]methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.

    4-Bromo-2-[[(5,5-dimethyloxolan-3-yl)amino]methyl]aniline: Similar structure but with an amine group instead of a phenol group.

Uniqueness

4-Bromo-2-[[(5,5-dimethyloxolan-3-yl)amino]methyl]phenol is unique due to the presence of both a bromine atom and a phenol group, which can participate in a wide range of chemical reactions. The substituted oxolane ring also provides additional stability and solubility, making it a versatile compound for various applications.

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